3-Chloro-4-hydroxyhexa-2,4-dienedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-hydroxyhexa-2,4-dienedioic acid is a compound with significant interest in the field of organic chemistry. It is known for its unique structure, which includes both chloro and hydroxy functional groups attached to a dienedioic acid backbone. This compound is used as a building block in various synthetic applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxyhexa-2,4-dienedioic acid typically involves the use of directed Heck-decarboxylate coupling reactions. The reaction conditions often involve the use of palladium catalysts and bases such as sodium acetate or cesium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydroxyhexa-2,4-dienedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide and periodate mixtures.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and periodate mixtures are commonly used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
3-Chloro-4-hydroxyhexa-2,4-dienedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of polyenes and other complex organic molecules.
Biology: The compound has shown promising anticancer activities in leukemia cell lines.
Medicine: Its derivatives are being explored for potential therapeutic applications.
Industry: It serves as an intermediate in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxyhexa-2,4-dienedioic acid involves its reactivity as a dienedioic acid. The carboxylic group acts as a directing group to promote reactions and control regioselectivity . In biological systems, its anticancer activity is thought to be related to its ability to interfere with cellular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- Bis-trimethylsilylbutadiene
- Diene silanols
- Diene–methyliminodiacetic acid (MIDA) boronate
- Cyclobutenes
Uniqueness
3-Chloro-4-hydroxyhexa-2,4-dienedioic acid is unique due to its combination of chloro and hydroxy functional groups, which provide distinct reactivity patterns compared to other dienedioic acids . This makes it a valuable compound for synthetic applications where specific functional group transformations are required.
Properties
CAS No. |
113787-09-0 |
---|---|
Molecular Formula |
C6H5ClO5 |
Molecular Weight |
192.55 g/mol |
IUPAC Name |
3-chloro-4-hydroxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO5/c7-3(1-5(9)10)4(8)2-6(11)12/h1-2,8H,(H,9,10)(H,11,12) |
InChI Key |
ASGBBRCWMYBFCS-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=CC(=O)O)Cl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.